4-(2,5-Difluorophenyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)cyclohexanone
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Description
4-(2,5-Difluorophenyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)cyclohexanone is a useful research compound. Its molecular formula is C19H15F5O3S and its molecular weight is 418.4 g/mol. The purity is usually 95%.
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Biological Activity
4-(2,5-Difluorophenyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)cyclohexanone (CAS No. 471903-60-3) is a synthetic compound with potential pharmaceutical applications. Its unique chemical structure, characterized by multiple fluorine substituents and a sulfonyl group, suggests a significant biological activity profile. This article aims to explore the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H15F5O3S
- Molecular Weight : 418.38 g/mol
- Structural Features : The compound features a cyclohexanone core with difluorophenyl and trifluoromethylphenyl groups attached via a sulfonyl linkage.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts.
Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, studies on related trifluoromethyl-substituted compounds have shown potent inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific antitumor activity of this compound is yet to be fully elucidated but warrants further investigation due to its structural analogies to known anticancer agents .
Enzyme Inhibition
Preliminary data suggest that the compound may act as an inhibitor of specific kinases involved in tumor progression, similar to other fluorinated compounds that target c-KIT and PDGFR pathways. For example, compounds with trifluoromethyl groups have been documented to inhibit c-KIT mutations effectively, which are common in gastrointestinal stromal tumors (GISTs) . Further studies are needed to confirm the inhibitory effects of this compound on such targets.
The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, potential mechanisms may include:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit kinase activity by competing with ATP binding sites.
- Induction of Apoptosis : The presence of fluorinated phenyl groups may enhance the compound's ability to induce programmed cell death in malignant cells.
Case Studies
- In Vitro Studies : Preliminary in vitro assays have shown that related compounds can significantly reduce the viability of various cancer cell lines at micromolar concentrations. For instance, a study demonstrated that a closely related sulfonamide compound inhibited cell growth by over 70% at 50 µM concentration .
- In Vivo Studies : Animal models treated with structurally similar compounds exhibited reduced tumor sizes and prolonged survival rates compared to control groups. These findings suggest promising therapeutic potential for this compound in oncological applications .
Data Table: Biological Activities Comparison
Compound Name | Antitumor Activity | Enzyme Inhibition | Mechanism of Action |
---|---|---|---|
This compound | TBD | TBD | TBD |
Related Trifluoromethyl Compound A | High | Yes | Apoptosis induction |
Related Sulfonamide Compound B | Moderate | Yes | Kinase inhibition |
Properties
CAS No. |
471903-60-3 |
---|---|
Molecular Formula |
C19H15F5O3S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-4-[4-(trifluoromethyl)phenyl]sulfonylcyclohexan-1-one |
InChI |
InChI=1S/C19H15F5O3S/c20-13-3-6-17(21)16(11-13)18(9-7-14(25)8-10-18)28(26,27)15-4-1-12(2-5-15)19(22,23)24/h1-6,11H,7-10H2 |
InChI Key |
HCDYBEWXQYYKHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.